![molecular formula C16H23N3O3S B5674838 1-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}piperidine](/img/structure/B5674838.png)
1-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from benzenesulfonyl chloride with ethyl isonipecotate to yield various intermediates, eventually leading to the target compounds through reactions with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent. These processes are characterized by their complexity and the need for precise conditions to achieve the desired products (H. Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using modern spectroscopic techniques, including 1H-NMR, IR, and mass spectral data. These methods provide detailed insights into the molecular architecture and are crucial for confirming the structure of synthesized compounds (H. Khalid et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can vary significantly depending on their specific structural features. For example, certain derivatives have been shown to exhibit moderate to strong activity against Gram-negative and Gram-positive bacteria, highlighting the importance of the phenylsulfonyl moiety and the imidazolidinyl group in their biological activity (H. Khalid et al., 2016).
properties
IUPAC Name |
1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(13-17-9-5-2-6-10-17)18-11-12-19(14-18)23(21,22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUWEBSYSVRODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}piperidine |
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